molecular formula C60H48O24 B13426210 Ethylene Terephthalate Cyclic Hexamer

Ethylene Terephthalate Cyclic Hexamer

Cat. No.: B13426210
M. Wt: 1153.0 g/mol
InChI Key: LIXRDKDLRMBFRK-UHFFFAOYSA-N
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Description

Contextualization within Poly(ethylene terephthalate) (PET) Oligomeric Systems

Poly(ethylene terephthalate) (PET), a ubiquitous polymer in packaging and textiles, is not composed solely of long polymer chains. During the step-growth polymerization process and subsequent thermal processing, a small fraction of low molecular weight species known as oligomers are inevitably formed. researchgate.netnih.gov These oligomers can be either linear or cyclic in structure. The total oligomer content in commercial PET typically ranges from 0.5% to 3.4% by weight, with cyclic oligomers comprising 90% or more of this fraction. researchgate.netnih.gov

Below are the key physicochemical properties of the Ethylene (B1197577) Terephthalate (B1205515) Cyclic Hexamer.

PropertyValue
CAS Number 29644-29-9 lgcstandards.com
Molecular Formula C₆₀H₄₈O₂₄ lgcstandards.com
Molecular Weight 1153.01 g/mol lgcstandards.com
Melting Point ~300 °C biosynth.com

Academic Significance of Cyclic Oligomers in Polymer Chemistry and Materials Science

Cyclic oligomers, including the hexamer, are of significant academic interest due to their distinct influence on polymer behavior and their potential in novel synthesis routes. The absence of chain ends in cyclic molecules imparts unique physical properties compared to their linear counterparts, such as differences in glass transition temperature, crystallization behavior, and thermal stability. researchgate.netlgcstandards.com

From a materials science perspective, the presence of these oligomers can be detrimental. For instance, they can migrate to the surface of PET fibers, causing a crystalline "bloom" that interferes with subsequent dyeing processes. nih.gov However, their characteristic low melt viscosity, which is several orders of magnitude lower than that of the corresponding high molecular weight polymer, presents opportunities. elsevierpure.com This property can be leveraged to improve processing, such as in the fabrication of fiber-reinforced composites where the low-viscosity cyclic oligomers can efficiently impregnate the fiber preforms before polymerization. elsevierpure.comacs.org

A major focus of academic research is the entropically-driven ring-opening polymerization (ROP) of cyclic oligomers. nih.govresearchgate.net This synthetic pathway offers several advantages over conventional polycondensation, including faster polymerization rates, the potential for achieving very high molecular weights, and the absence of small molecule byproducts like water or glycols. nih.govresearchgate.net This makes ROP a promising technology for both virgin polymer synthesis and advanced chemical recycling concepts.

The table below lists the primary series of cyclic oligomers commonly identified in PET.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Ethylene Terephthalate Cyclic DimerC₂₀H₁₆O₈384.34
Ethylene Terephthalate Cyclic TrimerC₃₀H₂₄O₁₂576.51
Ethylene Terephthalate Cyclic TetramerC₄₀H₃₂O₁₆768.68
Ethylene Terephthalate Cyclic PentamerC₅₀H₄₀O₂₀960.85
Ethylene Terephthalate Cyclic Hexamer C₆₀H₄₈O₂₄ 1153.01 lgcstandards.com
Ethylene Terephthalate Cyclic HeptamerC₇₀H₅₆O₂₈1345.17 nih.gov

Overview of Research Trajectories Pertaining to this compound

Research specifically involving the this compound follows several key trajectories that align with the broader study of PET oligomers. A primary area is analytical chemistry, focusing on the development of robust methods for the extraction, identification, and quantification of the hexamer within the complex oligomer profile of PET. unizar.esuva.nl Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are crucial in this endeavor. unizar.es

Another significant research avenue investigates the fundamental physicochemical properties of the hexamer. Studies have explored its solubility in various solvents and its thermal properties, noting that even-numbered oligomers like the hexamer may exhibit different solubility and fragmentation patterns compared to their odd-numbered counterparts. mdpi.com One study has suggested that the cyclic hexamer could represent an upper limit where the physical properties of oligomers begin to converge with those of the bulk polymer. mdpi.com

Furthermore, the hexamer is a key component in research on advanced recycling technologies. The depolymerization of waste PET can yield a mixture of cyclic oligomers, including the hexamer. elsevierpure.com This mixture can then be purified and used as a feedstock for ring-opening polymerization to regenerate high-purity, high-molecular-weight PET, effectively closing the material loop. elsevierpure.comacs.orgresearchgate.net This approach is being explored as a method to produce high-performance PET composites from recycled materials. elsevierpure.comacs.org

Research AreaKey Focus
Synthesis & Characterization Development of methods for isolating and synthesizing pure cyclic oligomers; detailed structural analysis using techniques like NMR and MS. mdpi.comresearchgate.net
Polymer Properties & Processing Investigating the effects of oligomers on PET's bulk properties (e.g., crystallization); utilizing low melt viscosity for composite manufacturing. nih.govelsevierpure.com
Recycling & Sustainability Developing chemical recycling processes via depolymerization to cyclic oligomers and subsequent ring-opening polymerization to regenerate virgin-quality PET. elsevierpure.comacs.org

Properties

Molecular Formula

C60H48O24

Molecular Weight

1153.0 g/mol

IUPAC Name

3,6,13,16,23,26,33,36,43,46,53,56-dodecaoxaheptacyclo[56.2.2.28,11.218,21.228,31.238,41.248,51]doheptaconta-1(61),8,10,18,20,28,30,38(66),39,41(65),48(64),49,51(63),58(62),59,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone

InChI

InChI=1S/C60H48O24/c61-49-37-1-2-38(4-3-37)50(62)74-27-28-76-52(64)40-9-11-42(12-10-40)54(66)78-31-32-80-56(68)44-17-19-46(20-18-44)58(70)82-35-36-84-60(72)48-23-21-47(22-24-48)59(71)83-34-33-81-57(69)45-15-13-43(14-16-45)55(67)79-30-29-77-53(65)41-7-5-39(6-8-41)51(63)75-26-25-73-49/h1-24H,25-36H2

InChI Key

LIXRDKDLRMBFRK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)OCCOC(=O)C7=CC=C(C=C7)C(=O)O1

Origin of Product

United States

Mechanistic Insights into the Formation and Occurrence of Ethylene Terephthalate Cyclic Hexamer

Oligomerization Pathways during Poly(ethylene terephthalate) Synthesis

The synthesis of PET is a complex process involving the reaction of terephthalic acid or its dimethyl ester with ethylene (B1197577) glycol. scranton.eduyoutube.com This process, which includes esterification and polycondensation stages, does not proceed to completion with perfect efficiency, leading to the formation of a range of low molecular weight species, including the ethylene terephthalate (B1205515) cyclic hexamer. fraunhofer.de

Formation as Byproducts of Incomplete Polymerization Processes

During the polycondensation stage of PET synthesis, which is carried out under high temperatures and vacuum, monomer and oligomer chains react to form longer polymer chains. youtube.com However, competing with this chain growth are intramolecular and intermolecular transesterification reactions. researchgate.net These side reactions can lead to the formation of cyclic oligomers. The ethylene terephthalate cyclic hexamer is formed when a linear PET chain of sufficient length undergoes a "backbiting" reaction, where the terminal hydroxyl group of the chain attacks an ester linkage six monomer units away, leading to the cyclization and release of the hexameric ring. researchgate.netcapes.gov.br

The formation of these cyclic oligomers is a thermodynamically driven process, with an equilibrium being established between the linear polymer and the cyclic species at the high temperatures of the melt phase. researchgate.net Even in PET that is initially free of cyclic oligomers, heating it in the melt can lead to their formation. researchgate.net

Influence of Co-monomers and Impurities on Oligomer Distribution

The composition of the polymerization mixture can significantly influence the distribution of cyclic oligomers. The introduction of co-monomers, such as diethylene glycol (DEG) and isophthalic acid (IPA), is a common practice to modify the properties of PET. mdpi.comresearchgate.net However, these co-monomers can also affect the formation of cyclic oligomers.

Research has shown that the presence of DEG in the polymer backbone can promote the formation of smaller cyclic oligomers (less than the trimer) due to increased chain flexibility. mdpi.comresearchgate.net Conversely, the incorporation of IPA has been found to favor the formation of larger cyclic oligomers (greater than the trimer), which would include the hexamer. researchgate.netresearchgate.net Impurities present in the raw materials or formed during synthesis can also act as catalysts or inhibitors for the side reactions that lead to cyclic oligomer formation. elsevierpure.comcapes.gov.br

Table 1: Influence of Co-monomers on Cyclic Oligomer Distribution in PET
Co-monomerEffect on Cyclic Oligomer SizeRationale
Diethylene Glycol (DEG)Promotes formation of smaller oligomers (e.g., dimer)Increases chain flexibility, facilitating cyclization of shorter chain segments. mdpi.comresearchgate.net
Isophthalic Acid (IPA)Promotes formation of larger oligomers (e.g., hexamer)Introduces kinks in the polymer chain, which may sterically favor the formation of larger rings. researchgate.netresearchgate.net

Post-Synthetic Generation and Degradation Mechanisms

The formation of this compound is not limited to the initial synthesis of PET. Post-synthetic processes, including thermal, hydrolytic, and photodegradation, can also contribute to its generation.

Thermal Degradation of PET Leading to Cyclic Oligomer Formation

When PET is subjected to high temperatures, such as during melt processing or recycling, thermal degradation can occur. mdpi.comresearchgate.net One of the primary mechanisms of thermal degradation is intramolecular exchange or transesterification reactions, which lead to the formation of cyclic oligomers. researchgate.net These reactions involve the scission of the polymer chain and the subsequent formation of cyclic species, including the hexamer. researchgate.net

Studies have shown that at temperatures in the range of 260-700°C, cyclic oligomers are the main products of PET decomposition. researchgate.net The distribution of the different cyclic oligomers formed during thermal degradation is dependent on the temperature and duration of the thermal exposure.

Table 2: Products of PET Thermal Degradation
Temperature Range (°C)Primary Degradation ProductsGoverning Mechanism
260 - 400Cyclic Oligomers (including hexamer)Intramolecular transesterification (backbiting). researchgate.netresearchgate.net
>400Acetaldehyde, anhydride-containing oligomers, and further decomposition productsFurther decomposition of primary cyclic oligomers. researchgate.net

Hydrolytic Pathways and their Contribution to Cyclic Oligomer Generation

Hydrolysis is a key degradation pathway for polyesters like PET, involving the reaction of the ester linkages with water. This process can be catalyzed by acids or bases and is accelerated at elevated temperatures. mdpi.comnih.gov While the ultimate products of complete PET hydrolysis are its monomers, terephthalic acid and ethylene glycol, the process can proceed through the formation of linear and cyclic oligomers as intermediates. mdpi.comnih.gov

The hydrolytic degradation of PET can lead to chain scission, creating shorter polymer chains with carboxyl and hydroxyl end groups. These shorter chains can then undergo intramolecular cyclization to form cyclic oligomers, including the hexamer. The rate of hydrolysis and the subsequent formation of cyclic oligomers are influenced by factors such as pH, temperature, and the crystallinity of the PET. rsc.org

Photodegradation Effects on PET and Associated Oligomer Production

Exposure of PET to ultraviolet (UV) radiation, particularly in the presence of oxygen, can lead to photodegradation. nih.gov The primary mechanism of photodegradation is believed to follow Norrish type I and type II reactions, which involve the cleavage of chemical bonds within the polymer structure upon absorption of UV light. nih.gov

The Norrish type I reaction involves the homolytic cleavage of the ester linkage, leading to the formation of various radical species. These radicals can then participate in a cascade of secondary reactions, including chain scission and crosslinking. While the direct formation of cyclic oligomers via photodegradation is less documented than thermal or hydrolytic pathways, the chain scission events can generate shorter polymer fragments. It is plausible that these fragments, if they possess appropriate end groups, could subsequently cyclize, although this is not considered a primary pathway for cyclic oligomer formation. The main outcome of photodegradation is a change in the surface chemistry of the PET, with an increase in oxygen-containing functional groups. nih.gov

Quantitative Analysis of this compound Presence in Polymeric Materials

The presence of this compound and other cyclic oligomers is an inherent consequence of the manufacturing process of polyethylene (B3416737) terephthalate (PET). These low molecular weight species are formed as by-products during the polycondensation reaction and can also arise from the degradation of the polymer at elevated temperatures. mdpi.com Their quantification within the polymeric matrix is crucial for understanding the material's properties and for assessing the potential for migration into contact media.

Relative Abundance and Distribution within the Cyclic Oligomer Series (e.g., Dimer to Heptamer)

Research into the composition of PET materials has revealed a characteristic distribution of cyclic oligomers, with the trimer of the first series typically being the most abundant species. uva.nl The first series of oligomers consists of an equal number of terephthalic acid and ethylene glycol units. uva.nl In addition to this primary series, other series of cyclic oligomers can also be formed, such as those where one or more ethylene glycol units are replaced by diethylene glycol. uva.nl

A detailed analysis of the cyclic oligomer content in PET bottle material identified and quantified eleven different cyclic oligomers. uva.nl The concentration of these oligomers provides insight into the relative abundance of the this compound within the broader family of cyclic oligomers. The first-series trimer was found to be the most prevalent, a finding that is consistent with other studies on the topic. uva.nl

The following interactive table presents the concentration of various cyclic oligomers found in a sample of PET material, illustrating the relative distribution.

Interactive Data Table: Concentration of Cyclic Oligomers in PET Material

Cyclic Oligomer Concentration (mg/kg)
First-series PET dimer 118
First-series PET trimer 321
First-series PET tetramer 127
First-series PET pentamer 75
First-series PET hexamer 155
Second-series PET dimer 281
Second-series PET Trimer 157
Second-series PET tetramer 124
Second-series PET pentamer 84
Third-series PET dimer 65
Third-series PET trimer 11

Data sourced from a study on the migration of oligomers from PET. uva.nl

As the data indicates, the this compound is a notable component of the oligomeric mixture, though not the most abundant. The distribution of these oligomers can be influenced by the specific manufacturing process and the thermal history of the polymer.

Factors Governing the Equilibrium Concentration of this compound

The concentration of this compound and other cyclic oligomers in PET is governed by a complex interplay of thermodynamic and kinetic factors. The formation of these oligomers is considered to be a thermodynamically favored process that occurs during polymerization. nih.gov

Temperature is a critical factor influencing the equilibrium concentration of cyclic oligomers. While the degradation of PET at temperatures near its melting point (around 260°C) can lead to the formation of additional oligomers, studies have shown that the profile of cyclic oligomers can remain relatively constant up to this temperature. researchgate.net This suggests a degree of thermal stability of the existing oligomer distribution under typical processing conditions. The polymerization of ethylene terephthalate cyclic oligomers to produce high molecular weight PET is often conducted at temperatures around 293°C. elsevierpure.com

Catalysts used during the polymerization process also play a significant role in determining the concentration of cyclic oligomers. Antimony trioxide is a commonly used catalyst for the polymerization of ethylene terephthalate cyclic oligomers. elsevierpure.com The choice and concentration of the catalyst can influence the rate of both the polymerization and depolymerization reactions, thereby affecting the final equilibrium concentration of the cyclic species. For instance, PET polymerized with certain chain extenders has been shown to have a lower content of the cyclic trimer. elsevierpure.com

The reaction environment , including the presence of impurities and co-monomers, can also impact the equilibrium. For example, the presence of diethylene glycol as an unwanted co-monomer leads to the formation of second and third series of cyclic oligomers. uva.nl The removal of impurities, including linear oligomers and cyclic oligomers containing diethylene glycol, can lead to the production of higher molecular weight PET from the polymerization of purified cyclic oligomers. elsevierpure.com

Advanced Analytical Methodologies for the Characterization and Detection of Ethylene Terephthalate Cyclic Hexamer

Chromatographic Separation Techniques for Oligomer Isolation and Profiling

Chromatographic techniques are fundamental in separating the Ethylene (B1197577) Terephthalate (B1205515) Cyclic Hexamer from complex matrices, such as the polymer itself or from samples where it may have migrated. These methods provide the necessary isolation for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Polyethylene (B3416737) Terephthalate (PET) oligomers. researchgate.net It is effectively used to separate reaction products from the enzymatic degradation of PET, which includes various cyclic and linear oligomers. researchgate.net In the context of food safety, HPLC methods have been developed to determine the migration of PET oligomers into food simulants like corn oil. documentsdelivered.com The process typically involves an extraction of the oligomers from the sample, followed by concentration and dilution in a suitable solvent before injection into the HPLC system for separation and quantification. documentsdelivered.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

To achieve higher resolution and faster analysis times, Ultra-High Performance Liquid Chromatography (UHPLC) has been widely adopted. UHPLC, often coupled with high-resolution mass spectrometry, provides a powerful tool for the detailed profiling of PET oligomers. unizar.esmdpi.com This technique utilizes columns with smaller particle sizes (e.g., 1.7 µm), leading to significantly improved separation efficiency. mdpi.comnih.gov Researchers have developed and validated UHPLC-qTOF-MS (quadrupole time-of-flight mass spectrometry) methods for the analysis of cyclic PET oligomers in various matrices, including food simulants and biological samples. mdpi.comnih.gov These methods have demonstrated high sensitivity, with limits of quantification (LOQs) in the range of micrograms per liter (µg/L) or nanograms per gram (ng/g). mdpi.comnih.gov

A typical UHPLC method for PET cyclic oligomer analysis might employ a C18 stationary phase with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. mdpi.com

Table 1: Example UHPLC-qTOF-MS Method Parameters for Cyclic PET Oligomer Analysis

Parameter Condition
Column Waters BEH C18 (150 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.2 - 0.3 mL/min
Column Temperature 35 - 40 °C
Injection Volume 2 µL

| Detection | qTOF-MS in positive electrospray ionization mode |

Size Exclusion Chromatography (SEC) for Molecular Size Distribution Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume in solution. lcms.cz It is an essential tool for determining the molecular weight distribution of polymers like PET and can be used to separate oligomers from the higher molecular weight polymer chains. lcms.czresearchgate.net The separation mechanism involves the differential partitioning of molecules between the mobile phase and the porous stationary phase. Larger molecules are excluded from the pores and elute first, while smaller molecules, such as the cyclic hexamer, can penetrate the pores to varying extents and therefore have a longer retention time. lcms.cz For PET analysis, a solvent system like hexafluoroisopropanol with a salt additive is often used to prevent secondary interactions with the column material. researchgate.net

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Following chromatographic separation, a variety of spectroscopic and spectrometric techniques are employed to definitively identify the Ethylene Terephthalate Cyclic Hexamer, elucidate its structure, and determine its concentration.

Mass Spectrometry (MS) Approaches: LC-MS, LC-qTOF-MS, ESI-MS, HR-MS, MS/MS Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of PET oligomers. tees.ac.ukuva.nl

LC-MS and LC-qTOF-MS: The combination of liquid chromatography with mass spectrometry allows for the separation of oligomers followed by their detection and identification based on their mass-to-charge ratio (m/z). unizar.estees.ac.uk The use of a quadrupole time-of-flight (qTOF) mass analyzer provides high mass accuracy and resolution, enabling the confident determination of the elemental composition of the detected ions. unizar.esmdpi.com This is crucial for distinguishing between different oligomeric species that may have similar retention times. unizar.es

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used in LC-MS for the analysis of thermally labile and non-volatile molecules like PET oligomers. It allows for the gentle transfer of ions from the liquid phase to the gas phase for mass analysis, typically forming protonated molecules ([M+H]+) or other adducts. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HR-MS): HR-MS instruments, such as Orbitrap and TOF mass spectrometers, provide very high mass resolution and accuracy. thermofisher.comnih.gov This capability is essential for the unambiguous identification of oligomers in complex matrices by allowing for the precise determination of their elemental formulas. nih.govresearchgate.net

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used for the structural elucidation of the separated oligomers. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the protonated cyclic hexamer) is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. tees.ac.ukuva.nl Common fragment ions observed for PET oligomers include those at m/z 149.02, 193.05, and 341.06, which correspond to specific substructures of the terephthalate and ethylene glycol units. unizar.esuva.nl

Table 2: Key Mass Spectrometry Data for Ethylene Terephthalate Cyclic Oligomers

Oligomer Molecular Formula [M+H]+ (m/z) Key Fragment Ions (m/z)
Cyclic Trimer C30H24O12 577.1341 149.02, 193.05, 341.07, 385.09
Cyclic Tetramer C40H32O16 769.1762 149.02, 193.05, 341.07
Cyclic Pentamer C50H40O20 961.2183 149.02, 193.05, 341.07
Cyclic Hexamer C60H48O24 1153.2604 149.02, 193.05, 341.07

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of molecules.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. mdpi.com For the this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the terephthalate units and the methylene (B1212753) protons of the ethylene glycol units. researchgate.netresearchgate.net The chemical shifts and coupling patterns of these signals can confirm the cyclic structure and the connectivity of the monomer units. mdpi.comnih.gov In PET oligomers, the aromatic protons typically appear as a singlet around 8.1 ppm, while the methylene protons adjacent to the ester group are observed as a triplet around 4.7 ppm. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. researchgate.net The ¹³C NMR spectrum of the this compound would exhibit distinct signals for the different types of carbon atoms, including the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the ethylene glycol units. researchgate.netresearchgate.net These data, in conjunction with ¹H NMR, allow for a complete and unambiguous assignment of the molecular structure. mdpi.com

Table 3: List of Compounds

Compound Name
This compound
Polyethylene Terephthalate
Acetonitrile
Formic Acid
Hexafluoroisopropanol
Terephthalic acid
Ethylene glycol

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique utilized for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." In the context of the this compound, FTIR spectroscopy is instrumental in confirming the presence of the characteristic chemical moieties that constitute its structure.

Key Functional Groups and Their Vibrational Modes:

Ester Carbonyl Group (C=O): A strong absorption band is typically observed in the region of 1711-1720 cm⁻¹. gimitec.com This peak is characteristic of the stretching vibration of the carbonyl group within the ester linkage, a fundamental component of the terephthalate unit.

Aromatic and Aliphatic C-H Bonds: Stretching vibrations of the aromatic C-H bonds in the benzene (B151609) ring and the aliphatic C-H bonds in the ethylene glycol units are found in the 3100-2800 cm⁻¹ range. gimitec.com

Ester Group Vibrations (C-O): The stretching vibrations of the C-O bonds within the ester group give rise to prominent bands around 1238 cm⁻¹ (asymmetric -C-C-O-) and 1092 cm⁻¹ (stretching -O-C-C-). gimitec.com

Benzene Ring: The out-of-plane vibration of the benzene ring produces a characteristic absorption band around 728 cm⁻¹. gimitec.com

The following interactive data table summarizes the expected FTIR absorption bands for the key chemical groups present in the this compound, based on data for PET.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-2800StretchingAromatic & Aliphatic C-H
1720StretchingEster Carbonyl (C=O)
1238Asymmetric StretchingEster Group (-C-C-O-)
1092StretchingEster Group (-O-C-C-)
728Out-of-plane BendingBenzene Ring (-CH-)

These characteristic absorption bands collectively allow for the qualitative identification of the this compound and can be used to distinguish it from other potential contaminants or polymer additives.

Thermal Analysis Methods for Studying Physical Transitions

Thermal analysis techniques are essential for characterizing the physical properties of materials as a function of temperature. These methods are particularly useful for understanding the behavior of polymeric materials and their associated oligomers, such as the this compound, under thermal stress.

Differential Scanning Calorimetry (DSC) for Melting and Crystallization Behavior

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

For polyethylene terephthalate (PET), DSC analysis reveals a characteristic thermal profile. Amorphous PET typically shows a glass transition between 67°C and 80°C, followed by an exothermic crystallization peak and an endothermic melting peak around 267°C. gimitec.comchemrxiv.org The thermal behavior of the this compound is expected to be influenced by its cyclic structure and molecular weight. While specific DSC data for the isolated cyclic hexamer is limited, studies on PET have shown that the concentration of the cyclic trimer, tetramer, pentamer, and hexamer exhibit only minor changes upon heating, suggesting good thermal stability. unizar.esnih.gov This indicates that the cyclic hexamer is a stable component within the PET matrix even at elevated temperatures.

The following interactive data table presents typical thermal transition temperatures for PET as determined by DSC, which can serve as a reference for understanding the expected thermal behavior of its cyclic hexamers.

Thermal TransitionTemperature Range (°C)Description
Glass Transition Temperature (Tg)67 - 80Temperature at which the amorphous regions transition from a glassy to a rubbery state.
Crystallization Temperature (Tc)~180Temperature at which the material undergoes crystallization upon heating.
Melting Temperature (Tm)~267Temperature at which the crystalline regions of the material melt.

The melting and crystallization behavior of the cyclic hexamer are important parameters as they can influence the processing and final properties of the PET material.

Innovative Analytical Approaches for Oligomer Analysis

The detection and quantification of low levels of oligomers like the this compound in complex matrices require highly sensitive and specific analytical techniques. In recent years, significant advancements have been made in this area, moving beyond traditional methods to more innovative and powerful approaches.

A prominent innovative approach involves the use of hyphenated chromatographic and mass spectrometric techniques. uq.edu.au Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), particularly with a quadrupole time-of-flight (QTOF) mass analyzer, has emerged as a powerful tool for the analysis of PET oligomers. unizar.esresearchgate.net This combination offers several advantages:

High Separation Efficiency: UHPLC provides excellent separation of complex mixtures of oligomers, including isomers.

Accurate Mass Measurement: HRMS allows for the determination of the elemental composition of the detected compounds with high accuracy, facilitating their identification. unizar.esresearchgate.net

Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities of instruments like the QTOF enable the fragmentation of parent ions, providing valuable structural information for the unambiguous identification of oligomers. jeol.com

Another innovative technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). This soft ionization technique is particularly well-suited for the analysis of larger molecules like oligomers and polymers, minimizing fragmentation and providing information on the molecular weight distribution. jeol.com

Furthermore, the development of novel sample preparation techniques, such as microwave-assisted extraction (MAE), has enabled more efficient and rapid extraction of oligomers from polymer matrices compared to traditional methods like Soxhlet extraction. rsc.org

The following interactive data table summarizes some of the innovative analytical approaches for the analysis of ethylene terephthalate cyclic oligomers.

Analytical TechniquePrincipleKey Advantages
UPLC-MS-QTOFCombines the high separation power of UHPLC with the high-resolution and accurate mass capabilities of QTOF-MS.High sensitivity, specificity, and the ability to identify and quantify a wide range of oligomers. unizar.esresearchgate.net
MALDI-TOF-MSA soft ionization technique that allows for the analysis of large molecules with minimal fragmentation.Provides information on the molecular weight distribution of oligomers. jeol.com
LC-MS/MSCouples liquid chromatography with tandem mass spectrometry for enhanced structural elucidation.Enables the fragmentation of oligomers for detailed structural analysis. jeol.com

These advanced analytical methodologies are crucial for the comprehensive characterization and detection of this compound, ensuring the quality and safety of PET materials.

Polymerization and Depolymerization Chemistry of Ethylene Terephthalate Cyclic Hexamer

Ring-Opening Polymerization (ROP) of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Hexamer

Ring-opening polymerization of cyclic esters like the ethylene terephthalate cyclic hexamer presents a promising alternative to traditional polycondensation methods. This entropically driven process can yield high-molecular-weight polymers rapidly, often in minutes, without the production of small molecule byproducts such as water, which need to be removed under high vacuum in conventional synthesis. nih.gov The polymerization of these macrocyclic oligomers is not driven by the relief of ring strain, which is almost absent, but rather by the statistical favorability of forming long polymer chains at high concentrations. polimi.it

The success of ROP of ethylene terephthalate cyclic oligomers (ETCs) is highly dependent on the selection of an appropriate catalytic system. A range of catalysts has been investigated to facilitate efficient and controlled polymerization.

Antimony Compounds : Antimony trioxide (Sb₂O₃) is a well-established catalyst in conventional PET production and has also been applied to the ROP of cyclic oligomers. It is effective at the high temperatures required for polymerization.

Tin Compounds : Organotin compounds are particularly effective for ROP. Cyclic stannoxanes, such as cyclic dibutyltin (B87310) initiators, have been specifically studied for the polymerization of ETCs derived from PET waste. elsevierpure.com Dibutyltin oxide has also been used to catalyze the ROP of cyclic oligo(ethylene isophthalate) and oligo(ethylene terephthalate) mixtures, achieving high molecular weights. researchgate.net Another tin-based catalyst, 2-ethylhexanoic acid tin(II) salt (Sn(Oct)₂), activated by an alcohol like 1-dodecanol, has been shown to be effective in the ROP of similar cyclic polyesters like poly(butylene terephthalate) (PBT), demonstrating living-like polymerization characteristics. polimi.it

Titanate Catalysts : Organotitanium compounds, such as those in the Tyzor® series, are promoted as highly effective esterification and polycondensation catalysts that can achieve high molecular weight PET with faster reaction rates compared to traditional antimony catalysts. dkatalyst.com

The general mechanism for metal-catalyzed ROP involves the coordination of the catalyst to an ester carbonyl group of the cyclic oligomer, which activates it for nucleophilic attack by the initiator or the growing polymer chain end. This leads to the cleavage of the acyl-oxygen bond and the insertion of the monomer unit into the chain. polimi.it

Catalyst/Initiator SystemTypeReference
Antimony Trioxide (Sb₂O₃)Antimony CompoundGeneric
Cyclic Dibutyltin (Cyclic Stannoxane)Organotin Compound elsevierpure.com
Di-n-butyltin oxideOrganotin Compound researchgate.net
2-ethylhexanoic acid tin(II) salt (Sn(Oct)₂) / 1-dodecanolOrganotin Compound / Alcohol Activator polimi.it
Organotitanium Compounds (Tyzor®)Titanate Compound dkatalyst.com

The kinetics of ROP for ETCs are influenced by several key parameters, including temperature, catalyst concentration, and the presence of initiators or impurities.

Temperature : The polymerization must be conducted above the melting point of the cyclic oligomers but below the degradation temperature of the resulting polymer. For a mixture of ETCs, the melt viscosity is initially very low (around 30 cP at 295°C), which is advantageous for processing. elsevierpure.com However, the optimal polymerization temperature has been identified as approximately 230°C. This temperature provides a balance where the polymer has sufficient crystallinity to form a good composite matrix. elsevierpure.com

Catalyst Concentration : The rate of polymerization is directly influenced by the catalyst concentration. In studies on the analogous PBT system, varying the initiator-to-monomer ratio from 0.05% to 0.5% confirmed the living-like character of the polymerization, where the rate of cyclic oligomer conversion is dependent on the initiator content. polimi.it

Reaction Time : A significant advantage of ROP over polycondensation is the reduced reaction time. High-molecular-weight polymers can be synthesized in minutes rather than the hours or even days required for solid-state polycondensation to remove byproducts. nih.govpolimi.it

Optimization of these parameters is crucial. For instance, while higher temperatures can increase reaction rates, they can also lead to thermal degradation of the initiator or the polymer, ultimately limiting the achievable molecular weight. elsevierpure.com The viscosity of the molten ETCs remains constant long enough at high temperatures (e.g., 295°C) to allow for infusion into composite preforms before the temperature is lowered to the optimal polymerization temperature (e.g., 230°C) for solidification. elsevierpure.com

The purity of the cyclic oligomer feedstock is a critical factor that directly impacts the molecular weight and properties of the final polymer. The ROP mechanism, particularly in living-like polymerizations, is sensitive to impurities that can act as chain-transfer agents or terminating agents.

Research has shown that when polymerizing ETCs derived from PET waste, the resulting polymer can have molecular weights that are too low for forming strong, tough materials. elsevierpure.com This limitation is often attributed to the presence of small amounts of impurities in the cyclic oligomers. elsevierpure.com These impurities can be residual water, glycols, or acid end-groups from the initial depolymerization process, which can initiate new polymer chains. An uncontrolled number of initiation events leads to a larger number of shorter polymer chains, thus lowering the average molecular weight. Therefore, achieving high-purity cyclic oligomers is a prerequisite for synthesizing high-performance PET via ROP.

This effect is evident in the melting points (Tm) of the oligomers. For instance, the melting point does not increase linearly with size; the trimer has a lower melting point than the dimer, and the pentamer has a lower melting point than the tetramer. mdpi.com The hexamer and heptamer have significantly higher melting points that approach that of the polymer itself. mdpi.com These differences in thermal properties suggest that the energy required to bring each oligomer into a reactive molten state varies.

Furthermore, solubility also differs, with even-numbered rings like the tetramer and hexamer showing lower solubility in certain solvents compared to the odd-numbered pentamer and heptamer. mdpi.com While direct kinetic studies comparing the ROP rates of individual oligomer rings are scarce, these differences in physical properties imply that an optimized polymerization process must account for the behavior of the entire distribution of ring sizes present in the feedstock. The spatial configuration and molecular strain of each ring size likely influence its susceptibility to catalytic ring-opening.

PET Cyclic OligomerMolecular Weight (Da)Melting Point (Tm) in °C
Dimer384189
Trimer576155
Tetramer768226
Pentamer960203
Hexamer1152253
Heptamer1344254

Data sourced from a study on the odd-even effect of polyesters' cyclic oligomers. mdpi.com

Cyclodepolymerization (CDP) of Linear Poly(ethylene terephthalate) to Yield Cyclic Oligomers

Cyclodepolymerization is a chemical recycling method that leverages ring-chain equilibrium to convert linear polymers back into their constituent cyclic oligomers. researchgate.net At high temperatures and in dilute solutions, the equilibrium shifts to favor the formation of these thermodynamically stable macrocycles. This process is a cornerstone of creating a closed-loop system where waste PET can be transformed back into high-purity feedstock for ROP.

Efficiently converting waste PET into cyclic oligomers is a key challenge in chemical recycling. Several methodologies have been developed, primarily involving the catalyzed transesterification of the polymer backbone at high temperatures.

Glycolysis : This is one of the most common methods, where PET is depolymerized using an excess of ethylene glycol in the presence of a transesterification catalyst. While total glycolysis breaks the polymer down to the monomer bis(2-hydroxyethyl) terephthalate (BHET), partial glycolysis can be controlled to yield a mixture of linear and cyclic oligomers. doi.org Catalysts such as zinc acetate (B1210297), manganese acetate, and various zeolites are commonly used. researchgate.net A dual-catalytic system using zinc diacetate and 4-(N,N-dimethylamino)pyridine (DMAP) at 180°C has also been shown to be effective for depolymerization. rsc.org

Hydrolysis : This method uses water (in acidic, basic, or neutral conditions) to break down the ester linkages, typically yielding terephthalic acid (TPA) and ethylene glycol. nih.gov While the primary products are monomers, oligomers are formed as intermediates. Alkaline hydrolysis, for instance, can be conducted with NaOH or KOH solutions at 200-250°C, and the use of phase-transfer catalysts can improve yields significantly. nih.gov

Methanolysis : In this process, methanol (B129727) is used to depolymerize PET into dimethyl terephthalate (DMT) and ethylene glycol. Catalysts like zinc acetate are typically required to enhance the reaction rate. nih.gov

For specifically targeting cyclic oligomers, the reaction conditions are critical. The process is typically carried out in a high-boiling-point solvent at very low polymer concentrations to favor intramolecular "backbiting" reactions over intermolecular reactions that would lead to different linear oligomers. The yield of cyclic oligomers is found to increase with reduced polymer concentration, prolonged reaction time, and increased catalyst amount. researchgate.net

Depolymerization MethodReagent(s)Typical Catalyst(s)Primary Product(s)Reference
GlycolysisEthylene GlycolZinc Acetate, Manganese Acetate, ZeolitesBHET, Oligomers doi.orgresearchgate.net
Alkaline HydrolysisNaOH or KOH solutionPhase-transfer catalystsTerephthalate Salt, Ethylene Glycol nih.gov
MethanolysisMethanolZinc AcetateDMT, Ethylene Glycol nih.gov

Strategies for Purification and Enrichment of this compound from CDP Mixtures

The successful utilization of this compound obtained from the chemical depolymerization (CDP) of Poly(ethylene terephthalate) (PET) in subsequent high-molecular-weight polymer synthesis is contingent upon its purity. CDP mixtures are complex, typically containing a distribution of cyclic oligomers of varying ring sizes, linear oligomer fragments, residual monomers, and catalysts. elsevierpure.com Therefore, effective purification and enrichment strategies are essential to isolate the desired cyclic hexamer from these contaminants. The primary approaches leverage differences in solubility, polarity, and molecular size among the components of the CDP mixture.

Key strategies include solvent-based extraction and washing, dissolution-precipitation techniques, and chromatographic separation. The selection of an appropriate solvent system is a critical factor, as the solubility of PET cyclic oligomers can vary significantly with their molecular weight and the nature of the solvent. mdpi.com

Solvent Extraction and Washing

Solvent-based methods are widely employed for the purification of PET cyclic oligomers. These techniques are designed to selectively dissolve either the target compound or the impurities, allowing for their physical separation.

Research has demonstrated the use of specific solvents to remove impurities from cyclic oligomer mixtures derived from PET depolymerization. For instance, impurities such as linear oligomers and cyclic oligomers containing diethylene glycol (DEG) units have been successfully eliminated by washing with dichloromethane (B109758) and tetrahydrofuran. elsevierpure.com This process yields a purified mixture of ethylene terephthalate cyclic oligomers (p-ETCs) with a higher content of the desired species, leading to the formation of higher molecular weight PET upon repolymerization. elsevierpure.com

The efficiency of extraction is dependent on the method employed. Comparative studies on different extraction techniques for PET cyclic oligomers have been conducted, highlighting the efficacy of Accelerated Solvent Extraction (ASE) over traditional methods like Soxhlet and Solid-Liquid Extraction (SLE). ASE is particularly effective for extracting higher molecular weight oligomers, such as the this compound ([TPA-EG]₆) and Heptamer ([TPA-EG]₇). nih.gov

Table 1: Comparison of Extraction Method Efficiency for PET Cyclic Oligomers (mg/kg)

Cyclic OligomerASE (Ethanol)Soxhlet (Ethanol)SLE (Ethanol)
Trimer ([TPA-EG]₃)130180120
Tetramer ([TPA-EG]₄)120110100
Pentamer ([TPA-EG]₅)806060
Hexamer ([TPA-EG]₆) 50
Heptamer ([TPA-EG]₇)30
*LOD: Limit of Detection

This table is generated based on findings reported in the literature, illustrating that ASE is significantly more efficient for extracting higher molecular weight oligomers like the cyclic hexamer. nih.gov

Microwave-assisted extraction (MAE) has also emerged as a rapid and effective alternative to time-consuming Soxhlet extractions. psu.edursc.org Optimized MAE conditions using dichloromethane as the solvent have been shown to successfully extract a range of oligomers, from the cyclic trimer up to the cyclic heptamer. psu.edu

Solubility and Dissolution-Precipitation

The solubility of PET cyclic oligomers is a key physicochemical property that can be exploited for purification. Studies have shown that the solubility of these compounds is highly dependent on the solvent used. While smaller oligomers may dissolve in common organic solvents, the higher molecular weight species, including the cyclic hexamer and heptamer, exhibit very limited solubility. mdpi.com

Their solubility behavior is, in fact, more akin to that of the PET polymer itself. mdpi.com Strong, specialized solvents are required for their dissolution. Research indicates that hexafluoroisopropanol (HFIP) and a mixture of trifluoroacetic acid and chloroform (B151607) (TFA/CHCl₃) are among the few solvent systems capable of effectively solubilizing the cyclic hexamer. mdpi.com

This differential solubility provides a basis for purification. A common strategy involves the total dissolution of the crude CDP mixture in a solvent like HFIP, followed by the addition of an anti-solvent such as methanol. This causes the precipitation of the less soluble components, including the PET polymer and higher oligomers, while smaller, more soluble impurities remain in the solution. unizar.esdtu.dk By carefully controlling the solvent/anti-solvent ratio and temperature, it is possible to fractionally precipitate the oligomers and enrich the cyclic hexamer fraction.

Table 2: Solvents Investigated for PET Cyclic Oligomer Extraction and Dissolution

SolventApplicationTarget OligomersReference
DichloromethaneExtraction / WashingGeneral Oligomers, Impurities elsevierpure.compsu.eduunizar.es
TetrahydrofuranWashingLinear & DEG-containing Oligomers elsevierpure.com
Ethanol (B145695)Extraction (ASE, Soxhlet, SLE)General Oligomers nih.gov
Hexafluoroisopropanol (HFIP)Total DissolutionAll Oligomers, including Hexamer mdpi.comdtu.dk
Trifluoroacetic acid / ChloroformDissolutionHigher MW Oligomers (Hexamer) mdpi.com
MethanolAnti-solvent / PrecipitationGeneral Oligomers unizar.esdtu.dk

Chromatographic Methods

For achieving high levels of purity, chromatographic techniques are invaluable. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for separating individual oligomeric species from a complex mixture. researchgate.net This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase. By selecting appropriate columns and solvent gradients, it is possible to resolve and isolate specific cyclic oligomers, including the hexamer, from adjacent species (e.g., pentamer and heptamer) and linear impurities. researchgate.net While primarily an analytical tool, HPLC can be scaled up to a preparative level for purifying larger quantities of the target compound.

Crystallization Behavior and Morphology of Ethylene Terephthalate Cyclic Hexamer and Derived Polymers

Isothermal Crystallization Kinetics of Poly(ethylene terephthalate) Influenced by Oligomers

The kinetics are highly dependent on molecular weight and crystallization temperature. mdpi.com The maximum rate of crystallization for PET typically occurs in the range of 160–180 °C. mdpi.com The analysis of isothermal crystallization data often involves determining key parameters from the Avrami model, which describes the evolution of crystallinity over time.

Table 1: Key Parameters in Isothermal Crystallization Kinetics (Avrami Model)
ParameterSymbolDescription
Avrami ExponentnA constant that provides information about the nucleation mechanism and the geometry of crystal growth (e.g., one-dimensional, two-dimensional, or three-dimensional).
Rate ConstantkA temperature-dependent constant that relates to the overall rate of the crystallization process, incorporating both nucleation and growth rates. bartin.edu.tr
Crystallization Half-Timet₁/₂The time required for the crystallization process to reach 50% completion. A lower t₁/₂ indicates a faster crystallization rate. nih.gov
Relative CrystallinityX(t)The fraction of material that has crystallized at a given time 't'.

Structure-Property Relationships: Odd-Even Effects on the Thermal Transitions of Cyclic Oligomers

A fascinating aspect of polyester (B1180765) cyclic oligomers is the "odd-even effect," which describes the alternating thermal properties of oligomers based on whether they contain an odd or even number of repeating monomer units. mdpi.comresearchgate.net This phenomenon is closely related to the molecular symmetry and packing efficiency of the oligomer rings in the crystalline state. mdpi.com

The Ethylene (B1197577) Terephthalate (B1205515) Cyclic Hexamer, having an even number of six repeating units, exhibits different thermal transition behaviors compared to its odd-numbered counterparts like the cyclic pentamer or heptamer. mdpi.com Even-numbered oligomers often have a higher melting temperature (Tₘ) than adjacent odd-numbered oligomers. This is attributed to their molecular structure allowing for a more ordered and compact packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. mdpi.com In contrast, odd-numbered rings may have a more disordered structure, which facilitates easier melting at lower temperatures. mdpi.com This odd-even effect is a known phenomenon in materials science and physical chemistry, influencing the properties of various molecular series. mdpi.comresearchgate.net

Table 3: Melting Temperatures (Tₘ) of PET Cyclic Oligomers Illustrating the Odd-Even Effect
Cyclic OligomerNumber of Repeating UnitsParityMelting Temperature (Tₘ)
Trimer3Odd~325-335 °C
Tetramer4Even~380-390 °C
Pentamer5Odd~310-320 °C
Hexamer6Even~340-350 °C
Heptamer7Odd~290-300 °C

Advanced Studies on Lamellar Thickness and Spherulite Formation in PET Derived from Oligomers

The semi-crystalline morphology of PET is characterized by a hierarchical structure of folded-chain lamellae that organize into larger, superstructural aggregates known as spherulites. mdpi.commdpi.com The thickness of the crystalline lamellae is a crucial parameter that directly influences the thermal and mechanical properties of the polymer, including its melting point and stiffness. bham.ac.uk

Advanced studies using techniques such as Small-Angle X-ray Scattering (SAXS) and Atomic Force Microscopy (AFM) have provided detailed insights into these structures. mdpi.com Lamellar thickness in PET is primarily a function of the crystallization temperature; higher isothermal crystallization temperatures allow for the formation of thicker, more stable lamellae. mdpi.combham.ac.uk

Table 4: Relationship Between Crystallization Conditions and PET Morphology
ConditionEffect on Lamellar Thickness (l꜀)Effect on Spherulite Size
Increasing Crystallization Temperature (T꜀)Increases; allows for greater chain mobility and formation of more stable crystals. mdpi.comIncreases; lower nucleation density at higher temperatures allows individual spherulites to grow larger. mdpi.com
Increasing Cooling Rate (from melt)Decreases; less time for chains to organize into thick, stable lamellae.Decreases; rapid cooling increases nucleation density, leading to many small spherulites.
Presence of OligomersMay decrease; oligomers are excluded from the crystal, potentially limiting lamellar perfection and growth.May decrease; oligomers can act as impurities that disrupt the radial growth of spherulites.

Computational Chemistry and Molecular Simulation of Ethylene Terephthalate Cyclic Hexamer

All-Atom Molecular Dynamics (MD) Simulations of PET and Related Oligomeric Systems

All-atom molecular dynamics (MD) simulations are a powerful computational method for investigating the structural dynamics and physical properties of polyethylene (B3416737) terephthalate (B1205515) (PET) and its oligomers, including the cyclic hexamer. nih.govmdpi.com These simulations model the explicit interactions of every atom in the system, providing a detailed view of molecular behavior over time.

Researchers perform these simulations in various statistical ensembles, such as the isobaric-isothermal (NpT) ensemble, which is representative of conditions in a finishing reactor during PET production. nih.govacs.org Such studies often examine a range of oligomer sizes, from a single repeat unit up to ten or more, to understand how properties scale with the degree of polymerization. nih.gov The simulations can track the folding of polymer chains, driven by intramolecular and intermolecular forces, to reach an equilibrium state. mdpi.com

From these simulations, a wide array of properties can be calculated. Thermodynamic properties like density, potential energy, and heat capacity, as well as transport properties such as self-diffusivity and viscosity, are commonly reported as a function of oligomer size. nih.govacs.org For instance, simulations have been used to predict the glass transition temperature (Tg) of PET, with results around 345 K, which aligns with experimental evidence. nih.govmdpi.com

Table 1: Properties of PET Oligomers Derived from MD Simulations

Property Description Key Findings from Simulations
Thermodynamic Properties Density, Potential Energy, Enthalpy, Heat Capacity, Isothermal Compressibility, Thermal Expansivity Values for heat capacity, compressibility, and thermal expansivity show good agreement with experimental data for longer PET chains. nih.gov
Transport Properties Self-diffusivity, Zero-shear-rate Viscosity, Thermal Conductivity Scaling exponents for self-diffusivity and viscosity have been extracted and compared to theoretical predictions for short-chain polymers. nih.govacs.org

| Structural Properties | Pair Correlation Functions, Radius of Gyration, End-to-end Distance | The distribution of the end-to-end distance evolves from bimodal for the dimer to a single peak as chain length increases. nih.gov |

Development and Refinement of Force Fields for Accurate Simulation of Ethylene (B1197577) Terephthalate Cyclic Oligomers

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. mdpi.com For PET and its oligomers, several force fields have been employed and refined.

The Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA) force field is a common choice for simulating PET systems. researchgate.net Studies have utilized refined OPLS-AA parameters to investigate the structural dynamics of single PET chains. nih.govmdpi.com The process of parameterization involves fitting dihedral and nonbonded parameters to accurately reproduce electrostatic properties and torsional energy profiles derived from high-level quantum mechanical (QM) calculations. acs.orgdigitellinc.com

A significant advancement in this area is the development of polarizable force fields, such as the Drude polarizable force field, for PET and its derivatives. figshare.comchemrxiv.org Standard nonpolarizable force fields neglect the effects of electronic polarization, which can be crucial for accurately describing interactions at interfaces or in the presence of strong electric fields, such as within an enzyme's active site. acs.orgfigshare.comresearchgate.net The development protocol for these advanced force fields involves using model compounds like methyl benzoate (B1203000) and 2-hydroxyethyl benzoate to derive parameters that are then transferred to the larger PET system. acs.org The quality of these new parameters is validated by comparing calculated properties, such as gas-phase dipole moments and dimer interaction energies, against QM target values. acs.org

Table 2: Comparison of Force Field Types for PET Simulation

Force Field Type Key Characteristics Application to PET Oligomers
Nonpolarizable (e.g., OPLS-AA) Uses fixed partial atomic charges. Computationally less expensive. Widely used for general structural and thermodynamic property prediction. nih.govmdpi.comresearchgate.net

| Polarizable (e.g., Drude) | Explicitly models electronic polarization. More computationally intensive. | Crucial for studying electronic properties, interfacial phenomena, and interactions with biological molecules. acs.orgfigshare.comchemrxiv.org |

Investigation of Conformational Dynamics and Intermolecular Interactions

MD simulations provide a window into the complex conformational landscape of the ethylene terephthalate cyclic hexamer. These simulations can track the molecule's flexibility and the orientation of its constituent parts, such as the glycol and terephthaloyl segments. rsc.org The simulations reveal that the more flexible glycol segments tend to orient more readily than the rigid terephthaloyl units. rsc.org

Key structural metrics like the radius of gyration and the end-to-end distance (for linear oligomers) are calculated to quantify the size and shape of the molecules as a function of chain length. nih.govacs.org For PET oligomers, the scaling exponent for the average radius of gyration has been calculated to be 0.594. nih.gov

Intermolecular interactions, particularly π–π stacking between the aromatic rings of the terephthalate units, play a significant role in the structure of PET systems. mdpi.com These noncovalent interactions are critical in determining how oligomer chains pack together. The development of polarizable force fields has shown that electronic polarization can be important in accurately calculating these packing energies. acs.org For example, the interaction energy for a bis(2-hydroxyethyl) terephthalate (BHET) dimer based on PET crystal packing was calculated to be -10.54 kcal/mol using a Drude polarizable model, which was closer to the QM target value of -11.54 kcal/mol than the -9.64 kcal/mol calculated with a nonpolarizable force field. acs.org

Environmental Behavior and Migration Dynamics of Ethylene Terephthalate Cyclic Hexamer

Migration Kinetics of Cyclic Oligomers from Poly(ethylene terephthalate) Materials

The migration of cyclic oligomers, including the ethylene (B1197577) terephthalate (B1205515) cyclic hexamer, from PET materials is a diffusion-controlled process. The rate of this migration is dependent on several factors, including the initial concentration of the oligomer in the polymer, the temperature, the nature of the contacting medium (food simulant), and the physicochemical properties of the oligomer itself, such as its molecular weight and volume.

Research has shown that the migration of cyclic oligomers from PET generally follows Fick's laws of diffusion. However, obtaining precise experimental data for the ethylene terephthalate cyclic hexamer is challenging due to its very low migration levels under typical use conditions. One comprehensive study identified the first-series cyclic hexamer in PET bottle wall extracts but was unable to quantify its migration into food simulants because the levels were below the detection limit. researchgate.net

Despite the low migration levels of the hexamer, studies on smaller cyclic PET oligomers provide valuable insights into the expected kinetic behavior. For instance, a kinetic study on the migration of various PET oligomers into 50% ethanol (B145695) at 80°C determined the diffusion coefficients for several smaller cyclic oligomers. researchgate.net This study demonstrated that the migration of these oligomers exhibits a Fickian behavior, where the amount of migrant transferred is proportional to the square root of time in the initial stages. fraunhofer.de

The following interactive table presents experimentally determined diffusion coefficients for some cyclic PET oligomers from the aforementioned study. While data for the hexamer is not available, the trend of decreasing diffusion coefficients with increasing molecular weight can be observed.

It is important to note that these experimental conditions (80°C in 50% ethanol) are more aggressive than typical food contact scenarios and are designed to accelerate migration to measurable levels.

Predictive Modeling Approaches for Oligomer Diffusion Coefficients

Due to the analytical challenges in experimentally determining the diffusion coefficients for low-level migrants like the this compound, predictive mathematical models are often employed. These models estimate the diffusion coefficient based on the migrant's molecular properties and the characteristics of the polymer. Two prominent models used for PET are the Piringer and Welle models.

The Piringer model is a semi-empirical model that is widely used for regulatory purposes. It provides a conservative (i.e., overestimates migration) estimation of the diffusion coefficient, which is crucial for ensuring food safety. The model uses a generalized activation energy for diffusion in a specific polymer, which for PET is set at 100 kJ/mol. nih.gov

The Welle model is specifically developed for PET and aims for a more realistic prediction of diffusion coefficients. This model establishes a correlation between the molecular volume of the migrant and its activation energy of diffusion. nih.gov For larger molecules, this generally results in a higher activation energy and consequently a lower, more realistic diffusion coefficient compared to the Piringer model.

A comparison of experimentally determined diffusion coefficients for smaller cyclic oligomers with the values predicted by these models has shown that the Welle model provides a better fit, although it can underestimate migration in the presence of swelling food simulants like high-concentration ethanol. fraunhofer.de The Piringer model, due to its conservative nature, significantly overestimates the diffusion of these oligomers.

Given the larger molecular volume of the this compound, it is expected that the Welle model would predict a significantly lower diffusion coefficient than the Piringer model. The following interactive table illustrates the comparison between experimental and modeled diffusion coefficients for the first-series cyclic trimer, highlighting the differences in the predictive approaches.

The discrepancy between the experimental value and the Welle model prediction in this case is largely attributed to the swelling effect of the 50% ethanol simulant on the PET matrix, which is not accounted for in the model. fraunhofer.de

Influence of Environmental Matrices and Temperature on Migration Rates

The migration rate of the this compound is significantly influenced by the surrounding environmental matrix and the temperature.

Temperature is a critical factor accelerating the diffusion process. An increase in temperature provides the oligomer molecules with more kinetic energy, enabling them to overcome the intermolecular forces within the polymer matrix and move more freely. This relationship is described by the Arrhenius equation, which is a fundamental component of diffusion models like those of Piringer and Welle. Studies on the migration of total PET oligomers have consistently shown a substantial increase in migration levels with rising temperatures. nih.gov For instance, migration levels from PET trays used for cooking can be significantly higher than those from bottles used for cold beverages. nih.gov

The nature of the environmental matrix , particularly in the context of food and beverages, plays a crucial role. Food simulants are used in migration testing to represent different food types. For PET oligomers, which are lipophilic, migration is generally higher into fatty or alcoholic food simulants compared to aqueous, non-fatty simulants. fraunhofer.denih.gov

Ethanol-containing simulants, especially at high concentrations, can cause swelling of the PET polymer matrix. fraunhofer.de This plasticizing effect increases the free volume within the polymer, thereby facilitating the diffusion of oligomers and leading to higher migration rates than would be observed in non-swelling media. fraunhofer.de This is a key reason why experimental diffusion coefficients determined in 50% ethanol are higher than those predicted by models based on non-swelling conditions. fraunhofer.de

The following table summarizes the expected influence of different conditions on the migration of this compound, based on general principles and findings for other PET oligomers.

Role of this compound in Chemical Recycling and Circular Economy Models for PET

In the context of a circular economy for PET, chemical recycling processes such as glycolysis and methanolysis are gaining importance as they allow for the depolymerization of PET waste back to its constituent monomers, which can then be used to produce virgin-quality recycled PET (rPET). nih.gov Cyclic oligomers, including the this compound, are present in the initial PET waste and can also be formed during the recycling processes.

During glycolysis , PET is depolymerized using ethylene glycol, typically at high temperatures and in the presence of a catalyst. The primary product is bis(2-hydroxyethyl) terephthalate (BHET), but incomplete depolymerization can lead to the formation of a mixture of monomers and oligomers. mdpi.com These oligomers, if not managed properly, can be considered undesirable by-products. nih.gov However, some research explores the potential to use these oligomers as precursors for other value-added materials. mdpi.comrsc.org

Similarly, in methanolysis , PET is broken down with methanol (B129727) to produce dimethyl terephthalate (DMT) and ethylene glycol. The presence of oligomers in the reaction mixture can complicate the purification of the desired monomers. nih.gov

The presence of cyclic oligomers in the final rPET can impact its quality and performance. Higher concentrations of oligomers in recycled PET compared to virgin PET have been reported, which can be attributed to the thermal stress during mechanical recycling processes. researchgate.net These oligomers can potentially migrate from the rPET, which is a key consideration for its use in food-contact applications. dtu.dk

The management of cyclic oligomers is therefore a crucial aspect of developing a truly circular economy for PET. Strategies include optimizing chemical recycling conditions to minimize oligomer formation or to produce oligomers with specific chain lengths that can be valorized. rsc.org One innovative approach involves the biological upcycling of PET oligomers from chemical recycling processes. In this method, engineered microorganisms are used to depolymerize the oligomers into monomers, which are then used to biosynthesize biodegradable plastics like polyhydroxyalkanoates (PHA), thus creating a new value chain for these otherwise problematic by-products. nih.gov

The following table lists the chemical compounds mentioned in this article.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.